3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique fusion of pyridine and triazolopyrimidine rings, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . This one-pot synthesis is efficient and operationally simple, often carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification techniques are crucial to achieving high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its binding affinity to biological targets.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve high selectivity.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications .
Scientific Research Applications
3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Its derivatives are explored for use in agrochemicals and materials science.
Mechanism of Action
The mechanism by which 3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves the inhibition of specific enzymes and receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a CDK inhibitor.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine: Known for its antimicrobial and anticancer properties.
Uniqueness
3-Pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its unique fusion of pyridine and triazolopyrimidine rings, which imparts distinct electronic and steric properties. These features enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-pyridin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-4-12-10-14-13-9(15(10)7-1)8-2-5-11-6-3-8/h2-3,5-6H,1,4,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSQSQDQAEHLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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